molecular formula C37H50N2O10 B1208882 Methyllycaconitine CAS No. 1356-60-1

Methyllycaconitine

Cat. No.: B1208882
CAS No.: 1356-60-1
M. Wt: 682.8 g/mol
InChI Key: XLTANAWLDBYGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melittin is a basic peptide consisting of 26 amino acids and is the principal component of bee venom. It is known for its ability to cause pain and tissue destruction in intruders that threaten a beehive. Melittin is not only expressed in the venom gland of honeybees but also in other tissues when infected with pathogens .

Preparation Methods

Melittin can be synthesized through various methods, including chemical conjugation and genetic recombination. One common method involves the self-assembly of melittin with vitamin E-succinic acid to form nanoparticles using noncovalent π-stacking and hydrogen bonding interactions. This environment-friendly method does not require toxic solvents .

Chemical Reactions Analysis

Melittin undergoes several types of chemical reactions, including:

    Oxidation: Melittin can be oxidized, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break these disulfide bonds.

    Substitution: Melittin can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Major products formed from these reactions include modified peptides with altered biological activities .

Scientific Research Applications

Melittin has a wide range of scientific research applications:

Mechanism of Action

Melittin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Melittin is unique due to its dual mechanism of action, combining direct cytolytic effects with immunomodulatory functions. Similar compounds include:

Melittin stands out due to its broad-spectrum activity and potential for targeted delivery in cancer therapy.

Properties

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTANAWLDBYGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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